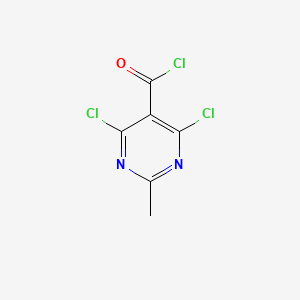

4,6-Dichloro-2-methylpyrimidine-5-carbonyl chloride

Descripción

4,6-Dichloro-2-methylpyrimidine-5-carbonyl chloride is a halogenated pyrimidine derivative characterized by a methyl group at position 2, chlorine atoms at positions 4 and 6, and a reactive carbonyl chloride moiety at position 3. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the preparation of antihypertensive agents like moxonidine HCl . Its high electrophilicity, driven by the electron-withdrawing effects of chlorine and the carbonyl chloride group, makes it a versatile substrate for nucleophilic substitution and coupling reactions.

Propiedades

Fórmula molecular |

C6H3Cl3N2O |

|---|---|

Peso molecular |

225.5 g/mol |

Nombre IUPAC |

4,6-dichloro-2-methylpyrimidine-5-carbonyl chloride |

InChI |

InChI=1S/C6H3Cl3N2O/c1-2-10-4(7)3(6(9)12)5(8)11-2/h1H3 |

Clave InChI |

SMUVFDCUZYQISE-UHFFFAOYSA-N |

SMILES canónico |

CC1=NC(=C(C(=N1)Cl)C(=O)Cl)Cl |

Origen del producto |

United States |

Métodos De Preparación

Chlorination Using Thionyl Chloride and Phosphorus Pentachloride

- Reaction Conditions: 2-methylpyrimidine derivatives are reacted with SOCl2 and PCl5 under reflux.

- Mechanism: The reagents convert the carboxylic acid or hydroxyl group at position 5 into the corresponding acid chloride.

- Outcome: This method yields 4,6-Dichloro-2-methylpyrimidine-5-carbonyl chloride with moderate to high purity.

- Industrial Relevance: Often used in batch processes; requires careful control of temperature and stoichiometry to avoid over-chlorination or decomposition.

Triphosgene-Mediated Synthesis (Patent CN102432547A)

- Step 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine by reacting sodium methoxide, dimethyl malonate, and acetamidine hydrochloride in methanol under ice bath conditions, followed by crystallization.

- Step 2: Conversion of 4,6-dihydroxy-2-methylpyrimidine to 4,6-dichloro-2-methylpyrimidine by refluxing with N,N-diethylaniline and dichloroethane, slowly adding triphosgene dissolved in dichloroethane, and maintaining reflux for 6–8 hours.

- Workup: Washing, drying, filtration, concentration, recrystallization, and decolorization yield the target compound.

- Advantages: Triphosgene replaces toxic reagents like POCl3 and phosgene, offering safer and more environmentally friendly industrial production.

- Yield and Purity: High yields with good purity suitable for scale-up.

Multi-Step Synthesis via Pyrimidine Intermediates (Patent CN109608404A)

- Step 1: Reaction of diethyl malonate with 2-bromomethyl-1,3-dioxolane in the presence of alkali to form an intermediate.

- Step 2: Cyclization with formamidine acetate and sodium alkoxide to form a pyrimidine intermediate.

- Step 3: Chlorination of the intermediate with chlorinating agents under reflux.

- Step 4: Acidic treatment and extraction to isolate 4,6-dichloro pyrimidine-5-acetaldehyde, a precursor to the carbonyl chloride.

- Yield: Approximately 80% for the aldehyde intermediate.

- Relevance: This route provides a controlled approach to build the pyrimidine ring and introduce chlorines before final functionalization.

| Method | Key Reagents | Reaction Conditions | Advantages | Disadvantages | Yield (%) | Industrial Suitability |

|---|---|---|---|---|---|---|

| SOCl2 + PCl5 Chlorination | Thionyl chloride, phosphorus pentachloride | Reflux, controlled temperature | Established, straightforward | Toxic reagents, harsh conditions | Moderate to High | Batch production |

| Triphosgene Method (Patent CN102432547A) | Triphosgene, N,N-diethylaniline, dichloroethane | Reflux 6–8 h, slow addition | Safer, environmentally friendly | Requires careful handling of triphosgene | High | Continuous flow and scale-up |

| Multi-step Pyrimidine Route (Patent CN109608404A) | Diethyl malonate, formamidine acetate, chlorinating agents | Multi-step, reflux, acidic workup | High control over substitution | Longer synthesis time | ~80 (aldehyde intermediate) | Suitable for complex syntheses |

- The use of triphosgene as a phosgene substitute significantly reduces environmental and safety hazards while maintaining high efficiency in the chlorination step.

- Reaction solvents such as dichloroethane and N,N-diethylaniline facilitate the chlorination and improve solubility of intermediates.

- Temperature control is critical, especially during chlorination and reflux steps, to prevent side reactions and degradation.

- The electron-withdrawing chlorine atoms at positions 4 and 6 enhance the electrophilicity of the carbonyl chloride, which is beneficial for subsequent synthetic applications.

- Industrial processes often employ continuous flow reactors to optimize yield, purity, and reproducibility.

Análisis De Reacciones Químicas

Types of Reactions

4,6-Dichloro-2-methylpyrimidine-5-carbonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

Nucleophilic Substitution: Products include substituted pyrimidines with various functional groups.

Oxidation and Reduction: Products vary depending on the specific oxidizing or reducing agent used.

Aplicaciones Científicas De Investigación

4,6-Dichloro-2-methylpyrimidine-5-carbonyl chloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 4,6-Dichloro-2-methylpyrimidine-5-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The chlorine atoms and the carbonyl chloride group are highly reactive, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparación Con Compuestos Similares

a. 4,6-Dichloro-2-methylpyrimidine

b. 4,6-Dichloro-5-methoxypyrimidine

- Structure : Methoxy group (-OCH₃) replaces the carbonyl chloride.

- Reactivity : The electron-donating methoxy group reduces electrophilicity, favoring aromatic substitution over nucleophilic attacks.

- Crystal Packing : Exhibits planar geometry with Cl···N interactions (3.094–3.100 Å) stabilizing a 3D framework, unlike the more polarizable carbonyl chloride derivative .

c. 4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxylic Acid (CAS 313339-35-4)

- Structure : Methylthio (-SCH₃) and carboxylic acid (-COOH) groups replace the methyl and carbonyl chloride.

- Structural similarity score: 0.87 .

Functional Group Impact on Physicochemical Properties

Key Research Findings

- Reactivity Hierarchy : Carbonyl chloride > carboxylic acid > aldehyde > methoxy in electrophilic substitution reactions .

- Crystallographic Stability : Compounds with Cl···N interactions (e.g., 4,6-dichloro-5-methoxypyrimidine) exhibit higher thermal stability than those with bulky substituents .

- Yield Optimization: The carbonyl chloride derivative’s synthesis typically requires controlled chlorination (e.g., POCl₃ or SOCl₂) to achieve >99% purity, contrasting with the 64.9% yield reported for amino derivatives using reductive amination .

Actividad Biológica

4,6-Dichloro-2-methylpyrimidine-5-carbonyl chloride (DCMPC) is a chlorinated pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula : C7H5Cl2N2O

- Molecular Weight : 202.03 g/mol

- IUPAC Name : 4,6-Dichloro-2-methylpyrimidine-5-carbonyl chloride

DCMPC exhibits various biological activities primarily through its interaction with nucleophilic sites in biological molecules. The presence of chlorine atoms enhances its electrophilic character, allowing it to participate in nucleophilic substitution reactions which can lead to DNA alkylation. This mechanism is critical in its antiproliferative effects against cancer cells.

Anticancer Activity

Research indicates that DCMPC and its derivatives have significant antiproliferative effects on various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation at low micromolar concentrations.

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| DCMPC | HeLa | 4.24 | DNA alkylation |

| DCMPC | MCF-7 | 8.77 | Cell cycle arrest in G2/M phase |

| DCMPC | A549 | 5.50 | Induction of apoptosis |

The compound's ability to induce apoptosis and inhibit cell cycle progression has been linked to its structural characteristics, particularly the presence of halogen substituents which enhance reactivity with cellular targets .

Anti-inflammatory Activity

In addition to anticancer properties, DCMPC derivatives have shown promising anti-inflammatory effects. In vitro studies demonstrated that certain derivatives significantly inhibit cyclooxygenase enzymes (COX) involved in inflammatory processes.

| Compound | COX Inhibition IC50 (μM) |

|---|---|

| DCMPC | 0.04 ± 0.02 |

| Celecoxib | 0.04 ± 0.01 |

The anti-inflammatory activity is attributed to the inhibition of prostaglandin synthesis, which plays a crucial role in mediating inflammation .

Structure-Activity Relationship (SAR)

The biological activity of DCMPC is heavily influenced by its molecular structure. SAR studies reveal that modifications to the pyrimidine ring and substitution patterns significantly impact potency and selectivity.

- Chlorine Substitution : Increased chlorine content correlates with enhanced antiproliferative activity.

- Carbonyl Group Positioning : The positioning of the carbonyl group affects the compound's ability to interact with target biomolecules.

- Alkyl Chain Variations : Variations in alkyl chain length and branching can modulate lipophilicity and cellular uptake.

Case Studies

- Anticancer Efficacy : A study focused on the efficacy of DCMPC against various tumor cell lines demonstrated a consistent pattern of growth inhibition, supporting its potential as an anticancer agent.

- Inflammatory Response Modulation : Another investigation highlighted DCMPC's role in reducing inflammatory markers in vivo, suggesting its utility in treating inflammatory diseases.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 4,6-dichloro-2-methylpyrimidine-5-carbonyl chloride, and how can intermediates be characterized?

- Methodological Answer : A common approach involves chlorination of pyrimidine precursors using phosphoryl chloride (POCl₃) under reflux conditions. For example, chlorination of 6-amino-4-methyl-2-phenyl-5-pyridinecarbonitrile with POCl₃ yields chloro derivatives. Intermediates are typically characterized via and , focusing on shifts for carbonyl and chloro groups (e.g., δ ~170 ppm for carbonyl carbons in ) .

Q. How can researchers confirm the molecular structure and purity of 4,6-dichloro-2-methylpyrimidine-5-carbonyl chloride?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for structural confirmation, as demonstrated for analogous compounds like 4,6-dichloro-5-methoxypyrimidine (r.m.s. deviation = 0.013 Å for planar structures). Purity is assessed via HPLC (>95% purity) and melting point analysis, with discrepancies indicating impurities .

Q. What purification techniques are recommended for isolating 4,6-dichloro-2-methylpyrimidine-5-carbonyl chloride from reaction mixtures?

- Methodological Answer : Column chromatography using silica gel (eluent: hexane/ethyl acetate gradient) effectively separates the target compound. Recrystallization in dichloromethane/hexane mixtures improves crystalline purity. Monitor fractions by TLC (Rf ~0.5 in 7:3 hexane/EtOAc) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in multi-step syntheses of 4,6-dichloro-2-methylpyrimidine-5-carbonyl chloride?

- Methodological Answer : Low yields (e.g., 2–5% in 11-step routes) often arise from steric hindrance or side reactions. Optimize by:

- Using microwave-assisted synthesis to reduce reaction time.

- Introducing catalytic Lewis acids (e.g., ZnCl₂) to enhance chlorination efficiency.

- Monitoring intermediates via LC-MS to identify bottlenecks .

Q. What computational approaches are suitable for predicting reactivity and stability of 4,6-dichloro-2-methylpyrimidine-5-carbonyl chloride?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrophilic reactivity at the carbonyl chloride group. Molecular dynamics simulations assess stability under storage conditions (e.g., sensitivity to moisture) .

Q. How should researchers analyze contradictory data in spectroscopic characterization (e.g., unexpected splitting patterns)?

- Methodological Answer : Contradictions may arise from dynamic rotational isomerism. Use variable-temperature NMR (VT-NMR) to observe coalescence of split peaks. For example, methyl group splitting at 25°C may resolve into singlets at −40°C due to restricted rotation .

Q. What strategies are effective for handling hazardous by-products like hydrogen chloride or phosphoryl chloride residues?

- Methodological Answer : Neutralize gaseous HCl with NaOH scrubbers. For liquid waste, segregate organics (e.g., POCl₃) and incinerate via licensed facilities. Document waste streams per EPA guidelines, as described for pyrimidine derivative disposal .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported melting points or spectral data across literature sources?

- Methodological Answer : Cross-validate using high-resolution mass spectrometry (HRMS) and differential scanning calorimetry (DSC). For example, a reported melting point of 120–122°C may vary due to polymorphic forms, which DSC can distinguish by endothermic peaks .

Q. Why do synthetic yields vary significantly when using similar chlorination protocols?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.